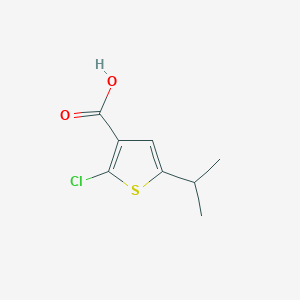

Ácido 2-cloro-5-(propan-2-il)tiofeno-3-carboxílico

Descripción general

Descripción

2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ahora proporcionaré un análisis exhaustivo de las aplicaciones de investigación científica del “Ácido 2-cloro-5-(propan-2-il)tiofeno-3-carboxílico”, centrándome en varias aplicaciones únicas. Cada aplicación se detallará en una sección separada con un encabezado claro y descriptivo.

Agentes Antimicrobianos

Los derivados del tiofeno se han estudiado por sus propiedades antimicrobianas. Por ejemplo, ciertos compuestos de tiofeno han mostrado efectos inhibitorios contra varios organismos, incluyendo B. subtilis, E. coli, P. vulgaris y S. aureus . Es plausible que el “this compound” pueda sintetizarse en derivados que sirven como potentes agentes antimicrobianos.

Agentes Anticancerígenos

Algunos tiofenos se utilizan como materias primas en la síntesis de agentes anticancerígenos . Los grupos cloro y alquilo presentes en el “this compound” pueden contribuir al desarrollo de nuevos compuestos anticancerígenos a través de diversas vías sintéticas.

Agentes Antiateroscleróticos

Los tiofenos también se utilizan en la síntesis de agentes antiateroscleróticos . La estructura específica del “this compound” podría utilizarse para crear nuevas moléculas que puedan ayudar en el tratamiento de la aterosclerosis.

Agentes Complejantes Metálicos

Los tiofenos pueden actuar como agentes complejantes metálicos . La estructura única del “this compound” podría explorarse por su potencial para unirse a iones metálicos, lo que puede ser útil en diversos procesos químicos, incluida la catálisis.

Aplicaciones Oftálmicas

Los derivados del tiofeno como el suprofeno, derivados de los ácidos tiofeno carboxílicos, son ingredientes activos en los colirios . La investigación podría explorar si el “this compound” tiene posibles aplicaciones en oftalmología.

Síntesis de Compuestos Heterocíclicos

Los tiofenos son intermediarios clave en la síntesis de diversos compuestos heterocíclicos . El compuesto en cuestión podría utilizarse para crear diversas estructuras heterocíclicas con posibles aplicaciones farmacéuticas.

Desarrollo de Insecticidas

La flexibilidad estructural de los tiofenos permite su uso en el desarrollo de insecticidas . Los sustituyentes específicos en el “this compound” podrían ofrecer nuevas vías para crear formulaciones insecticidas eficaces.

Catálisis

Los tiofenos se han visto implicados en procesos catalíticos . Los sustituyentes particulares en el “this compound” pueden mejorar la rotación catalítica en ciertas reacciones, lo que podría ser valioso en la química industrial.

Mecanismo De Acción

Target of Action

Thiophene derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .

Mode of Action

The mode of action would depend on the specific biological target. For example, some thiophene derivatives can act as inhibitors for certain enzymes, while others might interact with receptors or other cellular components .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives can be involved in a variety of biochemical processes .

Pharmacokinetics

These properties can vary widely among different thiophene derivatives and are influenced by factors such as the compound’s chemical structure and the route of administration .

Result of Action

The molecular and cellular effects would depend on the compound’s specific mode of action and its biological targets. Some thiophene derivatives have been found to have therapeutic effects in preclinical or clinical studies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors can affect the compound’s physical and chemical properties, its interaction with biological targets, and its ADME properties .

Análisis Bioquímico

Cellular Effects

In cellular systems, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can affect various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in inflammatory responses or metabolic pathways. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effect without causing significant toxicity. These findings are crucial for determining the safe and effective use of the compound in preclinical studies .

Metabolic Pathways

2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze oxidative reactions, leading to the formation of metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters, facilitating its uptake and efflux across cellular membranes. Binding proteins, such as albumin, can also influence the compound’s distribution by sequestering it in the bloodstream and tissues. These interactions affect the compound’s localization and accumulation, which are important for its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2-chloro-5-propan-2-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZRRUXGWBZBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

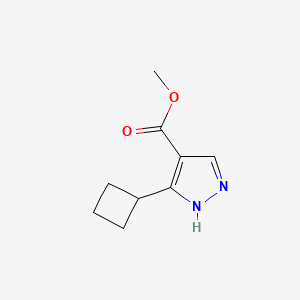

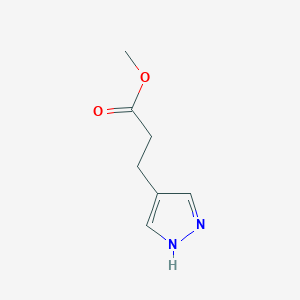

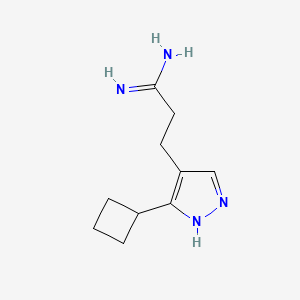

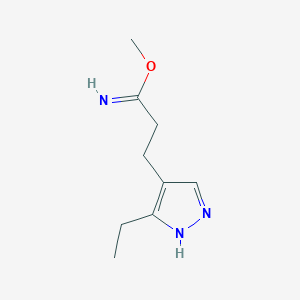

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.